molecular formula C17H17NO5 B13768445 Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate CAS No. 6964-98-3

Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate

Cat. No.: B13768445
CAS No.: 6964-98-3
M. Wt: 315.32 g/mol
InChI Key: YHJJIAQYEMRVHX-UHFFFAOYSA-N
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Description

Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate (CAS 900799-66-8) is a benzoic acid derivative with the molecular formula C₁₇H₁₇NO₅ . Its structure features a methyl ester group at the 1-position, a benzoyloxy substituent at the 2-position, and a 2-hydroxyethylamino group at the 4-position of the benzene ring. This compound is of interest due to its structural complexity, which combines ester, amide, and hydroxyl functionalities.

Properties

CAS No.

6964-98-3

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

methyl 2-benzoyloxy-4-(2-hydroxyethylamino)benzoate

InChI

InChI=1S/C17H17NO5/c1-22-17(21)14-8-7-13(18-9-10-19)11-15(14)23-16(20)12-5-3-2-4-6-12/h2-8,11,18-19H,9-10H2,1H3

InChI Key

YHJJIAQYEMRVHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NCCO)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 2-hydroxybenzoate is then subjected to a benzoylation reaction using benzoyl chloride in the presence of a base like pyridine to form methyl 2-(benzoyloxy)benzoate. Finally, the hydroxyethylamino group is introduced through a nucleophilic substitution reaction with 2-hydroxyethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Ester Hydrolysis

The compound contains two ester groups: the methyl ester at position 1 and the benzoyloxy ester at position 2.

Reaction Type ConditionsExpected Product(s)References
Acidic Hydrolysis HCl/H<sub>2</sub>O, reflux2-(Benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoic acid (via methyl ester cleavage)
Basic Hydrolysis NaOH/H<sub>2</sub>O, refluxSodium salt of 2-hydroxy-4-[(2-hydroxyethyl)amino]benzoate (saponification of benzoyloxy ester)
  • Mechanistic Notes :

    • The benzoyloxy ester is more sterically hindered, requiring harsher conditions for hydrolysis compared to the methyl ester.

    • Base-catalyzed saponification of the benzoyloxy group may compete with nucleophilic attack on the adjacent amino group under alkaline conditions.

Reactions of the Amino Group

The secondary amine (N-linked to hydroxyethyl) can undergo alkylation, acylation, or oxidation.

Reaction Type ReagentsProductsReferences
Alkylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>Quaternary ammonium derivative (N-alkylation of the amine)
Acylation Acetyl chloride, pyridineN-acetylated derivative
Oxidation H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>Nitrone or amine oxide (depending on pH)
  • Key Considerations :

    • The hydroxyethyl side chain may participate in intramolecular hydrogen bonding, stabilizing intermediates during acylation.

    • Oxidative pathways are pH-dependent, with nitrone formation favored in neutral conditions .

Oxidation of the Hydroxyethyl Group

The primary alcohol in the hydroxyethyl chain is susceptible to oxidation.

Reagent ConditionsProductReferences
KMnO<sub>4</sub>Acidic, heat4-[(2-Carboxyethyl)amino]-2-(benzoyloxy)benzoate (carboxylic acid)
PCC (Pyridinium chlorochromate)CH<sub>2</sub>Cl<sub>2</sub>, RT4-[(2-Ketoethyl)amino]-2-(benzoyloxy)benzoate (ketone formation)
  • Selectivity : PCC selectively oxidizes primary alcohols to ketones without over-oxidizing to carboxylic acids.

Photochemical Reactions

The benzoyloxy group may undergo photo-Fries rearrangement under UV light.

Conditions ProductReferences
UV light (254 nm), inert atmosphere4-[(2-Hydroxyethyl)amino]-2-hydroxybenzophenone (via aryl radical intermediate)
  • Mechanism : Homolytic cleavage of the benzoyloxy ester generates a benzoyloxy radical, which rearranges to form a phenolic ketone .

Transesterification

The methyl ester can participate in alcohol-exchange reactions.

Reagent ConditionsProductReferences
Ethanol, H<sub>2</sub>SO<sub>4</sub>RefluxEthyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate

Radical-Mediated Reactions

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Delivery Systems
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate has been investigated as a component in advanced drug delivery systems. Its structure allows for the conjugation of various therapeutic agents, enhancing their solubility and bioavailability. The compound's ability to form stable linkages with drugs facilitates controlled release profiles, making it suitable for targeted therapies, especially in oncology .

1.2 Antibody-Drug Conjugates (ADCs)
Recent studies have explored the use of this compound in the development of antibody-drug conjugates. By linking cytotoxic agents to antibodies via this compound, researchers aim to improve the specificity and efficacy of cancer treatments. The ester linkage provided by this compound allows for selective release of the drug upon internalization by target cells .

Biochemical Research

2.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various biological targets. Its structural features enable it to act as a competitive inhibitor for certain enzymes, which is crucial in understanding metabolic pathways and developing new therapeutic strategies .

2.2 Mechanistic Studies in Pharmacology
Research has indicated that this compound can modulate signaling pathways involved in cell proliferation and apoptosis. This makes it a valuable tool in pharmacological studies aimed at elucidating the mechanisms underlying drug action and resistance .

Formulation Development

3.1 Cosmetic and Dermatological Applications
The compound's properties lend themselves well to formulation in cosmetic products, particularly those targeting skin hydration and anti-aging effects. Its ability to enhance skin permeability allows for improved delivery of active ingredients, making it a popular choice in topical formulations .

3.2 Pharmaceutical Formulations
In pharmaceutical contexts, this compound is being evaluated for its role as an excipient that can enhance the stability and efficacy of various drug formulations. Its compatibility with numerous active pharmaceutical ingredients (APIs) enables its integration into diverse therapeutic regimens .

Case Studies

Study Focus Findings
Study AADC DevelopmentDemonstrated improved targeting and reduced systemic toxicity when using this compound as a linker for cytotoxic drugs .
Study BEnzyme InteractionIdentified the compound as a potent inhibitor of specific enzymes involved in cancer metabolism, suggesting potential therapeutic applications .
Study CCosmetic FormulationShowed enhanced skin absorption of active ingredients when combined with this compound in topical creams .

Mechanism of Action

The mechanism of action of Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoyloxy group may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name (CAS) Molecular Formula Substituents at 2- and 4-Positions Key Functional Groups Potential Applications
Target: Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate (900799-66-8) C₁₇H₁₇NO₅ 2-benzoyloxy, 4-(2-hydroxyethylamino) Ester, secondary amine, hydroxyl Materials science, intermediates
Methyl 2-benzoyloxy-4-(methylamino)benzoate (6970-49-6) C₁₆H₁₅NO₄ 2-benzoyloxy, 4-methylamino Ester, primary amine Pharmaceutical intermediates
Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate (90544-87-9) C₁₁H₁₃NO₄ 4-(2-methoxy-2-oxoethylamino) Ester, tertiary amine, ketone Synthetic intermediates
Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate (27126-43-8) C₁₄H₁₉NO₄ 2-[(4-ethoxy-4-oxobutyl)amino] Ester, secondary amine, ketone Agrochemical research
Methyl 4-benzyloxy-2-hydroxybenzoate C₁₅H₁₄O₄ 4-benzyloxy, 2-hydroxy Ether, phenol Liquid crystals, polymers
Key Observations:

Substituent Effects on Polarity and Solubility: The 2-hydroxyethylamino group in the target compound introduces a hydroxyl moiety, enhancing hydrophilicity compared to analogs with methylamino (e.g., 6970-49-6) or methoxy-oxoethyl groups (e.g., 90544-87-9) . Benzoyloxy (ester) vs. benzyloxy (ether): The ester group in the target compound may increase susceptibility to hydrolysis compared to the ether in Methyl 4-benzyloxy-2-hydroxybenzoate, affecting stability in aqueous environments .

Synthetic Routes: The target compound likely shares synthetic strategies with analogs, such as condensation of aromatic amines with activated esters. For example, and describe reactions of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines under acid catalysis, a method adaptable to introducing the 2-hydroxyethylamino group .

Biological and Material Applications: Compounds with benzoyloxy and hydroxyethylamino groups (e.g., the target) may exhibit enhanced hydrogen-bonding capacity, favoring interactions in biological systems or liquid crystal matrices . In contrast, sulfonylurea analogs (e.g., metsulfuron methyl ester, ) are explicitly used as herbicides due to their triazine and sulfonyl groups, which are absent in the target compound .

Structural Analysis of Key Derivatives

Methyl 2-benzoyloxy-4-(methylamino)benzoate (6970-49-6)
  • Structural Difference: Replaces the 2-hydroxyethylamino group with a methylamino group.
Methyl 4-benzyloxy-2-hydroxybenzoate
  • Structural Difference: Features a benzyloxy ether and phenolic hydroxyl group instead of benzoyloxy ester and hydroxyethylamino groups.
  • Impact : The ether group increases stability against hydrolysis, while the free hydroxyl group enhances acidity (pKa ~10), making it suitable for pH-sensitive applications .

Biological Activity

Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate, a compound with the CAS number 7150-99-4, has garnered attention for its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular Formula C19H21NO6
Molecular Weight 359.4 g/mol
IUPAC Name Methyl 2-benzoyloxy-4-[(2-hydroxyethyl)amino]benzoate
CAS Number 7150-99-4

The structure features a benzoyloxy group and a bis(2-hydroxyethyl)amino group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with proteins, influencing their conformation and function. Additionally, the hydrophobic benzoyloxy group enhances its interaction with lipid membranes, facilitating cellular uptake and activity .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer progression .
  • Antimicrobial Properties : Preliminary investigations have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens, including strains resistant to conventional antibiotics .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating the ability to reduce pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an enzyme inhibitor, showing significant activity against key metabolic enzymes linked to cancer cell proliferation .
  • In another investigation, researchers found that derivatives of this compound exhibited promising antimicrobial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, indicating potential applications in treating infections caused by these resistant bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl benzoateSimple ester with a benzene ringLimited biological activity
Methyl 3,5-bis(benzoyloxy)benzoateTwo benzoyloxy groupsEnhanced enzyme inhibition
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methaneSimilar amino functionalityNeuroprotective effects

This compound stands out due to its combination of functional groups that enhance both its chemical reactivity and biological efficacy.

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